molecular formula C17H16ClN3O B5221290 2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride

2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride

Cat. No.: B5221290
M. Wt: 313.8 g/mol
InChI Key: ANEYIXYZEQVIMG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O.ClH/c1-19-15-5-3-4-6-16(15)20-11-14(18-17(19)20)12-7-9-13(21-2)10-8-12;/h3-11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEYIXYZEQVIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of ortho-phenylenediamine with 4-methoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The reaction mixture is then purified using solvents like hexane and water.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions 2 and 5.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For instance, it can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting nuclear factor-κB (NF-κB) signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride stands out due to its specific substitution pattern, which enhances its pharmacological activity and selectivity. The presence of the methoxy group at the 4-position of the phenyl ring contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.

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